molecular formula C18H19N3OS B11614632 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)-3-phenylurea

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)-3-phenylurea

Cat. No.: B11614632
M. Wt: 325.4 g/mol
InChI Key: LNSBBWVXFHWVKN-UHFFFAOYSA-N
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Description

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylurea moiety, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Phenylurea Moiety: The phenylurea moiety can be introduced by reacting the thiazole derivative with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole and phenyl derivatives.

Scientific Research Applications

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-1-PHENYLUREA: Lacks the thiazole ring, making it less complex and potentially less active.

    3-(5-METHYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA: Similar structure but without the dihydrothiazole ring, which may affect its reactivity and biological activity.

    3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-PHENYL-1-PHENYLUREA: Lacks the methyl group on the phenyl ring, potentially altering its chemical properties.

Uniqueness

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-PHENYLUREA is unique due to the presence of both the thiazole and phenylurea moieties, as well as the specific arrangement of methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)-3-phenylurea

InChI

InChI=1S/C18H19N3OS/c1-13-8-10-16(11-9-13)21(18-19-12-14(2)23-18)17(22)20-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,20,22)

InChI Key

LNSBBWVXFHWVKN-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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